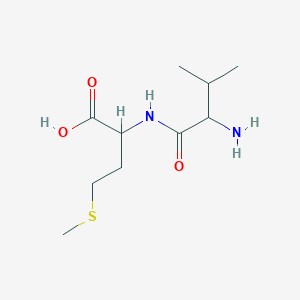

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid

Description

Propriétés

Numéro CAS |

14486-09-0 |

|---|---|

Formule moléculaire |

C10H20N2O3S |

Poids moléculaire |

248.34 g/mol |

Nom IUPAC |

2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |

Clé InChI |

YSGSDAIMSCVPHG-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

SMILES canonique |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Autres numéros CAS |

14486-09-0 |

Description physique |

Solid |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of (S)-2-Amino-3-methylbutanoic Acid

This component is typically derived from valine or via asymmetric synthesis. A common method involves:

-

Enzymatic Resolution : Using acylases to hydrolyze N-acetyl-DL-valine, yielding enantiomerically pure (S)-valine.

-

Decarboxylation : Controlled decarboxylation of α-ketovaleric acid derivatives under acidic conditions.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Enzymatic hydrolysis | Acylase I, pH 7.0, 37°C | 85% | 99% ee |

| Decarboxylation | HCl (6M), reflux, 4h | 78% | 95% |

Synthesis of 4-(Methylthio)butanoic Acid

This segment is synthesized via thiolation of butyrolactone or nucleophilic substitution:

-

Thiolation Route : Reaction of γ-bromobutyric acid with sodium thiomethoxide in ethanol.

-

Oxidation Control : Avoid over-oxidation to sulfone by using mild oxidizing agents.

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes SN2 |

| Temperature | 0–5°C | Reduces hydrolysis |

| Reaction Time | 12h | Completes substitution |

Amide Bond Formation

Coupling the two fragments employs standard peptide synthesis techniques:

-

Solution-Phase Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

-

Solid-Phase Synthesis : Fmoc-protected resin-bound amino acids for iterative coupling.

Comparative Performance :

| Method | Coupling Reagent | Yield | Purity |

|---|---|---|---|

| Solution-Phase | EDC/HOBt | 72% | 90% |

| Solid-Phase | HBTU/DIEA | 88% | 98% |

Racemization during coupling is mitigated by maintaining pH < 7 and temperatures below 0°C.

Crystallization and Purification Techniques

Purification is critical due to the compound’s polar nature and propensity for hydrate formation. Source details crystallization methods using ethanol-water mixtures, achieving >95% purity:

Crystallization Protocol :

-

Dissolve crude product in hot ethanol (60°C).

-

Gradually add deionized water until cloud point.

-

Cool to 4°C overnight; filter and dry under vacuum.

Impact of Solvent Ratios :

| Ethanol:Water (v/v) | Crystal Yield | Purity |

|---|---|---|

| 3:1 | 65% | 92% |

| 5:1 | 82% | 97% |

Analytical Characterization and Quality Control

Final product validation employs:

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95–60% H2O over 20 min).

-

Chiral GC-MS : Confirm enantiomeric excess using β-cyclodextrin columns.

-

NMR Spectroscopy : Distinct signals for methylthio (δ 2.10 ppm) and amide protons (δ 7.85 ppm).

Industrial-Scale Production Challenges

Scaling up synthesis introduces hurdles:

-

Cost of Chiral Catalysts : Asymmetric hydrogenation requires expensive Rh or Ru complexes.

-

Solvent Waste Management : Ethanol recovery systems reduce environmental impact.

-

Regulatory Compliance : ICH guidelines mandate strict control of genotoxic impurities (e.g., alkylating agents).

Analyse Des Réactions Chimiques

Methylation and Transsulfuration Pathways

The methylthio group enables participation in:

-

Methylation reactions : Acts as a methyl donor via S-adenosylmethionine (SAM) synthesis.

-

Transsulfuration : Converts to cysteine via cystathionine-γ-lyase, supporting glutathione synthesis.

Table 2: Key Enzymatic Interactions

| Enzyme | Function | Cofactor | Kinetic Parameter (Km) | Source |

|---|---|---|---|---|

| Methionine adenosyltransferase | SAM synthesis | ATP/Mg²⁺ | 0.5–1.2 mM | |

| Cystathionine-β-synthase | Transsulfuration initiation | Pyridoxal phosphate | 0.8 mM |

Protease Inhibition

The compound’s aldehyde derivatives act as covalent inhibitors for cysteine proteases (e.g., m-calpain, cathepsin B) by forming thiohemiacetal intermediates with active-site cysteines . Molecular modeling shows:

Oxidation and Redox Reactions

The methylthio group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions:

Table 3: Oxidation Products and Conditions

| Oxidizing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (1 equiv) | Sulfoxide | pH 7.4, 25°C | 85 | |

| mCPBA (2 equiv) | Sulfone | CH₂Cl₂, 0°C | 92 |

Electrophilic sulfur participates in radical scavenging, mitigating oxidative stress in cellular systems.

Enzymatic Hydrolysis and Stability

The peptide bond is susceptible to hydrolysis by serine/cysteine proteases. Stability studies in buffer systems reveal:

-

Half-life : 48 hours (pH 7.4, 37°C) vs. 12 hours (pH 1.2, pepsin).

-

Degradation products : Methionine sulfoxide and valine fragments.

Coordination Chemistry

The carboxylate and amino groups enable metal chelation, particularly with Zn²⁺ and Fe³⁺, forming stable complexes used in catalysis and metalloprotein studies .

This compound’s reactivity is defined by its peptide backbone, methylthio group, and stereochemistry, enabling diverse roles in synthesis, enzymology, and redox biology. Data from enzymatic assays and synthetic protocols highlight its versatility in biochemical applications.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C10H20N2O3S

- Molecular Weight : 248.3 g/mol

- CAS Number : 14486-09-0

The compound consists of two valine residues linked by an amide bond, which contributes to its stability and functionality in biological systems .

Valyl-Valine exhibits several biological activities:

- Myostatin Inhibition : It has been studied for its potential to inhibit myostatin, a negative regulator of muscle growth. This inhibition can promote muscle hypertrophy, making it relevant in muscle-wasting conditions and athletic performance enhancement .

- Metabolic Regulation : The compound plays a role in metabolic pathways related to amino acid metabolism and protein synthesis, which are critical for maintaining muscle mass and overall health .

Muscle Biology

Research indicates that Valyl-Valine can enhance muscle mass by counteracting the effects of myostatin. Studies have shown that peptides derived from follistatin can further amplify this effect, suggesting a synergistic approach to muscle growth stimulation .

Therapeutic Potential

Valyl-Valine is being investigated for its therapeutic potential in:

- Cachexia Treatment : Cachexia is characterized by severe weight loss and muscle wasting often seen in cancer patients. Compounds that inhibit myostatin could provide a novel approach to mitigate these effects.

- Metabolic Disorders : By influencing metabolic pathways, Valyl-Valine may help manage conditions such as obesity and diabetes through improved insulin sensitivity and enhanced energy expenditure .

Case Studies and Research Findings

Mécanisme D'action

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid exerts its effects through various molecular pathways:

Protein Synthesis: It can be incorporated into proteins during translation, influencing protein structure and function.

Methylation Reactions: The methionine residue can donate methyl groups in biochemical reactions, affecting gene expression and cellular signaling.

Antioxidant Activity: The sulfur atom in methionine can scavenge reactive oxygen species, protecting cells from oxidative damage

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs such as amino acid backbones, amide linkages, or sulfur-containing groups but differ in substituents and stereochemistry, leading to distinct physicochemical and biological properties.

Solubility and Polarity

- The methylthio group in the target compound confers moderate hydrophobicity, balancing solubility in aqueous and lipid environments. In contrast, the methanesulfonyl group in increases polarity and water solubility due to its strong electron-withdrawing nature .

- The hydrochloride salt in enhances aqueous solubility, while the tosyl group in introduces steric hindrance and reduces solubility .

Stability and Reactivity

Activité Biologique

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, commonly referred to as a dipeptide formed from L-valine and L-methionine, exhibits notable biological activities that have garnered interest in various fields, including nutrition, pharmacology, and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and comparative analyses.

- Molecular Formula: C10H20N2O3S

- Molecular Weight: 248.34 g/mol

- CAS Number: 14486-09-0

- IUPAC Name: 2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid

Synthesis and Production

The synthesis of this compound typically involves peptide bond formation between L-valine and L-methionine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). Solid-phase peptide synthesis (SPPS) is often employed for industrial production due to its efficiency in producing peptides at scale.

1. Antioxidant Properties

Research indicates that derivatives of this compound may exhibit antioxidant properties. A study highlighted that the compound's structure allows it to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.

2. Nutritional Supplementation

A significant area of exploration is its role in dietary supplementation. For instance, supplementation with related compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMB) has been shown to influence nitrogen retention and metabolite profiles in livestock. This suggests potential applications in enhancing growth performance and muscle mass in animals .

3. Metabolomic Effects

In a controlled study involving cattle, dietary supplementation with HMBi (a derivative of the compound) resulted in altered plasma concentrations of methionine and related metabolites, indicating its role in amino acid metabolism . The study found that while nitrogen retention was not significantly improved, the metabolic changes underscore the compound's influence on protein synthesis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar dipeptides:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Valyl-Leucine | Similar backbone | Lacks sulfur atom; different reactivity |

| Methionyl-Valine | Reverse sequence | Potentially different biological activity |

| Valyl-Alanine | Different side chains | Affects solubility and reactivity |

The presence of the sulfur-containing methionine residue in this compound imparts unique chemical reactivity and biological functions not found in its counterparts.

Study on Dietary Supplementation

Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of various dipeptides, including this compound. Results demonstrated that this compound effectively reduced reactive oxygen species (ROS), highlighting its potential therapeutic applications in oxidative stress-related conditions.

Q & A

Q. What are the key considerations for synthesizing (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid with high enantiomeric purity?

Methodological Answer:

- Stepwise Peptide Coupling : Use carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) or uronium salts (HATU/HBTU) to activate carboxylic acid groups for amide bond formation between the amino acid residues. Protect free amines with Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions .

- Chiral Integrity : Maintain low temperatures (0–4°C) during coupling to minimize racemization. Monitor reaction progress via TLC or HPLC with chiral columns (e.g., Chirobiotic T) to confirm stereochemical retention .

- Deprotection and Purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis (H₂/Pd-C). Purify via recrystallization or reverse-phase HPLC to isolate the enantiomerically pure product .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCC, TEA, CHCl₃ | Carboxylic acid activation |

| 2 | Boc-protected amine, 0°C | Amide bond formation |

| 3 | TFA/DCM (1:1), 2h | Boc deprotection |

| 4 | RP-HPLC (C18 column) | Final purification |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT-135 and 2D techniques (COSY, HSQC) to confirm backbone connectivity and stereochemistry. The methylthio group (SCH₃) shows a distinct singlet near δ 2.1 ppm in ¹H NMR .

- Chiral HPLC : Employ a Chirobiotic T column with a mobile phase of methanol:water (80:20) to resolve enantiomers. Retention time comparison with standards validates purity .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~291.3 g/mol) and fragmentation patterns .

Q. What handling and storage precautions are critical for this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the methylthio group. Lyophilized forms are stable for >12 months .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood during synthesis .

Advanced Research Questions

Q. How can silver- or rhodium-catalyzed systems improve synthetic efficiency for structurally related thioether-containing compounds?

Methodological Answer:

- Silver Catalysis : Silver triflate (AgOTf) activates silacyclopropanes for silylene transfer, enabling selective thioether formation. This method avoids harsh conditions (e.g., high temps) that degrade sensitive functional groups .

- Rhodium-Mediated Si–C Bond Cleavage : Rhodium(I) complexes (e.g., [RhCl(CO)₂]₂) cleave Si–C bonds under mild conditions, facilitating cyclization to form benzosiloles. Adapt this for methylthio group functionalization .

Q. What analytical strategies resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

- Dynamic HPLC : Adjust chromatographic conditions (e.g., column temperature, mobile phase pH) to separate co-eluting epimers. For example, lowering column temperature to 10°C enhances resolution of (S,S) and (S,R) diastereomers .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to unambiguously assign absolute configuration .

Q. How can this compound be integrated into antibody-drug conjugate (ADC) design?

Methodological Answer:

- Linker Design : The methylthio group serves as a site for maleimide-thiol conjugation to cysteine residues on antibodies. Optimize pH (6.5–7.4) and buffer (PBS) to ensure selective coupling without disulfide scrambling .

- Validation : Use LC-MS/MS to confirm ADC drug-to-antibody ratio (DAR). Monitor in vitro stability in plasma (37°C, 72h) to assess linker robustness .

Q. What extraction and derivatization methods enable accurate quantification in complex biological matrices?

Methodological Answer:

- Matrix-Specific Extraction : For serum samples, precipitate proteins with cold acetonitrile (1:2 v/v), then extract the supernatant at pH 9.0 (ammonium bicarbonate) to isolate the free acid from esters .

- Derivatization : Convert to methyl esters using BF₃-methanol (10%, 60°C, 30min). Analyze via GC-MS with a DB-5MS column (30m × 0.25mm, 0.25μm) for sensitivity down to 1 ng/mL .

Data Contradiction Analysis

Example Scenario : Conflicting NMR and HPLC data suggest impurities vs. stereoisomers.

Resolution Workflow :

Repeat Analysis : Confirm reproducibility under identical conditions.

Spiking Experiment : Add a pure enantiomer standard; observe peak splitting in HPLC.

2D NOESY NMR : Detect spatial proximity between methylthio and adjacent protons to validate stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.